N-(cyanomethyl)-6-(trifluoromethyl)pyridine-3-carboxamide
Description
N-(cyanomethyl)-6-(trifluoromethyl)pyridine-3-carboxamide (CAS: 1092346-02-5) is a pyridine derivative with the molecular formula C₉H₆F₃N₃O and a molecular weight of 229.16 g/mol . Its structure features a pyridine ring substituted with a trifluoromethyl (-CF₃) group at position 6 and a carboxamide (-CONH) group at position 3, where the amide nitrogen is further substituted with a cyanomethyl (-CH₂CN) moiety.
Properties
IUPAC Name |
N-(cyanomethyl)-6-(trifluoromethyl)pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3N3O/c10-9(11,12)7-2-1-6(5-15-7)8(16)14-4-3-13/h1-2,5H,4H2,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZRXDWJOQHGEBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)NCC#N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3-Chloro-2-cyano-5-trifluoromethyl pyridine
- Starting Material: 2,3-bis-chloro-5-trifluoromethylpyridine, or alternatively, 2,3-dichloro-5-trifluoromethyl pyridine.
- Reaction Conditions:
- Dissolution in a suitable solvent such as acetone .
- Addition of an activator, notably 4-dimethylaminopyridine (DMAP) , which catalyzes nucleophilic substitution.
- Heating to reflux (around 5 hours at 25°C or slightly elevated temperatures).
- Post-reaction filtration to isolate the organic salt.
- Vacuum drying at approximately 45°C for 1.5 hours yields the intermediate.
| Reagent | Molar Ratio | Solvent | Notes |
|---|---|---|---|
| 2,3-bis-chloro-5-trifluoromethylpyridine | 1 | Acetone | Solvent for initial reaction |
| Activator (DMAP) | 2 | — | Catalyzes substitution |
Cyanide Addition and Amide Formation
Cyanide Reaction
- Cyanide addition occurs in solvent b (dichloromethane or chloroform) with water, under controlled temperature (0–80°C).
- The molar ratio of cyanide to pyridine derivative is typically 1–1.5:1.
- Reaction times are around 2–3 hours, leading to the formation of the nitrile-functionalized intermediate.
Work-up and Purification
- The organic phase is separated, acidified with hydrochloric acid to pH 2–4, inducing hydrolysis of the nitrile to the corresponding amide.
- The mixture is then layered and washed with water until pH reaches 6–7.
- Organic layers are further washed with water, and the solvent is removed via air-distillation under vacuum at approximately 60°C.
- The final product, this compound, is obtained through filtration and drying under reduced pressure.
| Step | Conditions | Duration | Notes |
|---|---|---|---|
| Cyanide addition | 0–80°C | 2–3 hours | In dichloromethane/water mixture |
| Acidification | pH 2–4 | — | Using hydrochloric acid |
| Organic layer washing | pH 6–7 | — | With water |
Alternative Synthetic Routes
Using 2,3-bis-chloro-5-trifluoromethylpyridine
- This route involves initial chlorination at specific positions, followed by cyanide substitution.
- Post-reaction, similar work-up steps are employed, including acidification, washing, and vacuum distillation.
Recycle and Purification Techniques
- The process emphasizes solvent recycling, particularly dichloromethane , to reduce costs and environmental impact.
- The residual organic phase after distillation is subjected to further purification, such as recrystallization from ethyl acetate or similar solvents.
Data Table Summarizing Preparation Methods
| Method | Starting Material | Key Reagents | Solvents | Reaction Conditions | Final Yield | Remarks |
|---|---|---|---|---|---|---|
| Method 1 | 2,3-bis-chloro-5-trifluoromethylpyridine | DMAP, cyanide | Acetone, dichloromethane | Reflux, 2–3 hours | Moderate to high | Efficient for industrial scale |
| Method 2 | 3-chloro-2-R-5-trifluoromethyl pyridine | Activator (DMAP), cyanide | Acetone, dichloromethane | Reflux, 4–6 hours | Good | Suitable for diverse substitutions |
Research Findings and Notes
- The use of low-toxicity solvents such as dichloromethane and ethyl acetate enhances environmental safety.
- Solvent recycling significantly reduces production costs.
- The reaction conditions are optimized to prevent side reactions, such as over-alkylation or hydrolysis.
- The process allows for scalability suitable for industrial production, with emphasis on reaction time , temperature control , and purification protocols .
Chemical Reactions Analysis
Types of Reactions
N-(cyanomethyl)-6-(trifluoromethyl)pyridine-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted nicotinamides.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : This compound serves as a versatile building block in organic synthesis, particularly for creating more complex fluorinated compounds. Its trifluoromethyl group is crucial for tailoring the electronic properties of synthesized molecules.
- Reactivity Studies : N-(cyanomethyl)-6-(trifluoromethyl)pyridine-3-carboxamide can undergo various reactions, including oxidation, reduction, and nucleophilic substitutions. These reactions are fundamental for developing new chemical entities with desired properties.
Biology
- Enzyme Inhibition : Research indicates that this compound may act as an inhibitor of nicotinamide N-methyltransferase (NNMT), an enzyme implicated in several metabolic processes. Its derivatives have shown potential in modulating cellular pathways related to cancer cell proliferation.
- Antimicrobial Activity : Compounds derived from this compound have been screened for antibacterial and antitubercular activities. For instance, synthesized derivatives exhibited significant inhibition against various bacterial strains, showcasing their potential in developing new antibiotics.
Medicine
- Therapeutic Applications : The compound has been explored for its anti-cancer and anti-inflammatory properties. Studies have demonstrated its effectiveness against fibroblast growth factor receptors (FGFRs), which play a critical role in tumorigenesis. In vitro studies have shown promising results regarding its ability to inhibit FGFR signaling pathways.
Case Studies
- Inhibition of FGFRs : A study investigated the inhibitory effects of derivatives of this compound on FGFR signaling pathways. The results indicated IC50 values ranging from 7 to 712 nM across different FGFR subtypes, suggesting strong potential as therapeutic agents in oncology.
- Antitubercular Activity : Another research effort focused on synthesizing pyrrolo[3,2-b]pyridine derivatives linked to 2-methoxypyridine using this compound. The synthesized compounds were evaluated for their antitubercular activity using the microplate alamar blue assay method, showing promising results against Mycobacterium tuberculosis.
Mechanism of Action
The mechanism of action of N-(cyanomethyl)-6-(trifluoromethyl)pyridine-3-carboxamide involves its interaction with specific molecular targets. For instance, as an NNMT inhibitor, it binds to the active site of the enzyme, preventing the methylation of nicotinamide. This inhibition can lead to alterations in cellular metabolism and has potential therapeutic implications in diseases where NNMT is overexpressed .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Amide Nitrogen
N-(azetidin-3-yl)-6-(trifluoromethyl)pyridine-3-carboxamide (CAS: 1606001-07-3)
- Molecular Formula : C₁₀H₁₀F₃N₃O
- Molecular Weight : 245.20 g/mol .
- Key Differences: The amide nitrogen is substituted with an azetidin-3-yl group (a four-membered saturated ring with a secondary amine). The azetidine moiety may enhance metabolic stability but reduce solubility due to increased hydrophobicity .
N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-6-(trifluoromethyl)pyridine-3-carboxamide (CAS: 2097862-27-4)
Pyridine Ring Substitution Patterns
N-(3-iodo-5-(trifluoromethyl)pyridin-2-yl)pivalamide
- Key Differences : The trifluoromethyl group is at position 5 (vs. position 6 in the target compound), and the amide is at position 2. The iodo substituent at position 3 provides a reactive site for cross-coupling reactions (e.g., Suzuki-Miyaura), while the pivalamide group (-CONHC(CH₃)₃) offers steric protection against enzymatic degradation .
N-(6-chloro-5-iodopyridin-2-yl)pivalamide
- Molecular Features: Contains chloro (position 6) and iodo (position 5) halogens, enabling diverse functionalization.
Functional Group Comparisons
| Compound Name | Substituent on Amide Nitrogen | Pyridine Substitution | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|---|
| N-(cyanomethyl)-6-(trifluoromethyl)pyridine-3-carboxamide | Cyanomethyl (-CH₂CN) | 6-CF₃, 3-CONH | 229.16 | Moderate polarity, potential H-bond acceptor |
| N-(azetidin-3-yl)-6-(trifluoromethyl)pyridine-3-carboxamide | Azetidin-3-yl | 6-CF₃, 3-CONH | 245.20 | Increased steric bulk, enhanced metabolic stability |
| N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-6-(trifluoromethyl)pyridine-3-carboxamide | Thiophene-pyrrolidinyl | 6-CF₃, 3-CONH | 355.40 | High lipophilicity, π-π stacking capability |
| N-(3-iodo-5-(trifluoromethyl)pyridin-2-yl)pivalamide | Pivalamide (-CONHC(CH₃)₃) | 5-CF₃, 2-CONH, 3-I | - | Halogenated reactivity, steric protection |
Biological Activity
N-(cyanomethyl)-6-(trifluoromethyl)pyridine-3-carboxamide is a compound of significant interest in medicinal chemistry, primarily due to its potential biological activities, particularly in cancer therapy and as an enzyme inhibitor. This article explores the compound's biological activities, including its interactions with various biological targets, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The empirical formula for this compound is CHFNO, indicating the presence of carbon, hydrogen, fluorine, nitrogen, and oxygen. The unique structural features include:
- Cyanomethyl group : Enhances reactivity and potential biological interactions.
- Trifluoromethyl group : Imparts lipophilicity, affecting the compound's pharmacokinetics.
Biological Activity Overview
Research indicates that this compound exhibits promising biological activities:
- Inhibition of FGFR Signaling : The compound has been shown to inhibit fibroblast growth factor receptors (FGFRs), which are critical in various cancers. In vitro studies have demonstrated significant antitumor activity against breast cancer cell lines (4T1), with IC values reported as low as 7 nM for FGFR1 .
- Antibacterial and Antitubercular Properties : Derivatives of this compound have been screened for their antibacterial and antitubercular activities, showing potential effectiveness against various pathogens .
- Enzyme Inhibition : The compound has been investigated as a potential inhibitor of nicotinamide N-methyltransferase (NNMT), which plays a role in metabolic processes related to cancer .
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Oxidation : Converts the cyanomethyl group to carboxylic acids or ketones.
- Reduction : Can yield amines or alcohols as products.
- Substitution Reactions : Facilitate the formation of various substituted derivatives .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Cancer Research : A study highlighted that compounds derived from this structure showed significant inhibition of FGFR signaling pathways, crucial for tumor growth. For example, one derivative exhibited an IC value against FGFR1–4 of 7 nM, 9 nM, 25 nM, and 712 nM respectively .
- Antimicrobial Activity : In vitro assays demonstrated that derivatives could inhibit bacterial growth effectively, suggesting their potential use in treating infections .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is presented below:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| N-(cyanomethyl)-4-(trifluoromethyl)pyridine-3-carboxamide | Different position of trifluoromethyl group | Potentially different biological activity profile |
| 6-(trifluoromethyl)nicotinamide | Lacks cyanomethyl substitution | Primarily studied for effects on nicotinic receptors |
| Flonicamid | Similar trifluoromethyl and cyanomethyl groups | Known for selective action on insect nAChRs |
This table illustrates how the specific substitution pattern in this compound may confer unique biological activities compared to its analogs.
Q & A
Basic: What synthetic strategies are recommended for preparing N-(cyanomethyl)-6-(trifluoromethyl)pyridine-3-carboxamide?
Answer:
The synthesis of this compound typically involves coupling pyridine-3-carboxylic acid derivatives with cyanomethylamine. For example, describes a pharmacophore fusion strategy using methyl 2-fluoro-3-aminobenzoate and 2-trifluoromethylaniline as precursors. Key steps include:
- Trifluoromethylpyridine core formation : Halogenation or trifluoromethylation of pyridine intermediates under Pd-catalyzed cross-coupling conditions.
- Amide bond formation : Reacting 6-(trifluoromethyl)pyridine-3-carboxylic acid with cyanomethylamine using coupling agents like HATU or DCC in dichloromethane or DMF .
- Purification : HPLC (≥98% purity, as noted in and ) ensures removal of unreacted intermediates .
Advanced: How can researchers address discrepancies in reported biological activities of trifluoromethylpyridinecarboxamides?
Answer:
Contradictions (e.g., insecticidal vs. anticancer activity) may arise from structural analogs or assay conditions. Methodological considerations include:
- Structure-activity relationship (SAR) studies : Compare substituent effects (e.g., ’s 2-arylamino-6-trifluoromethylpyridines vs. ’s meta-dicaramide design) .
- Assay standardization : Evaluate cell line specificity (e.g., NCI’s anticancer screening in ) and target organism models (e.g., insecticidal assays in ).
- Metabolite analysis : Track degradation products (e.g., TFNA, TFNG in ) to distinguish parent compound activity from metabolites .
Basic: What analytical techniques are critical for characterizing this compound’s purity and structure?
Answer:
- HPLC : Used to confirm ≥98% purity (referenced in and ) with a C18 column and acetonitrile/water mobile phase .
- Mass spectrometry (MS) : ESI-MS (e.g., m/z 229.16 for [M+H]+) verifies molecular weight .
- NMR spectroscopy : 1H/13C NMR identifies the cyanomethyl (-CH2CN) and trifluoromethyl (-CF3) groups, with typical shifts at δ 4.3 (CH2CN) and δ 120–125 (CF3) .
Advanced: What metabolic pathways are proposed for this compound in biological systems?
Answer:
identifies metabolites TFNA (4-trifluoromethylnicotinic acid), TFNA-AM (amide derivative), and TFNG (glycine conjugate). Methodological approaches to study metabolism include:
- In vitro hepatic assays : Incubate the compound with liver microsomes (e.g., human S9 fractions) and monitor NADPH-dependent oxidation.
- LC-MS/MS : Quantify metabolites using MRM transitions (e.g., TFNG: m/z 285 → 229) .
- Stable isotope labeling : Use deuterated analogs to trace metabolic fate in in vivo models .
Advanced: How does the trifluoromethyl group influence the compound’s physicochemical and pharmacological properties?
Answer:
The -CF3 group enhances:
- Lipophilicity : Increases logP (predicted ~2.5), improving membrane permeability ( notes density 1.377 g/cm³, indicative of compact packing) .
- Metabolic stability : Resists oxidative degradation compared to -CH3 or -Cl groups (supported by ’s metabolite profile) .
- Target binding : The electron-withdrawing effect stabilizes interactions with hydrophobic enzyme pockets (e.g., ’s anticancer targets) .
Basic: What safety and handling protocols are recommended for this compound?
Answer:
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods due to potential cyanide release (amide hydrolysis under extreme conditions) .
- Storage : Store at -20°C in sealed containers under inert gas (N2/Ar) to prevent moisture absorption (per ’s SDS guidelines) .
- Waste disposal : Neutralize with alkaline peroxide solutions to degrade cyanomethyl groups before disposal .
Advanced: How can computational modeling optimize the design of analogs with improved activity?
Answer:
- Docking studies : Use Schrödinger Suite or AutoDock to predict binding to targets like insecticidal receptors () or cancer-related kinases () .
- QSAR models : Train models on datasets from ’s pyridine derivatives to predict substituent effects on IC50 values.
- MD simulations : Analyze trifluoromethyl group dynamics in solvated systems (e.g., GROMACS) to refine pharmacokinetic profiles .
Basic: What spectroscopic signatures distinguish this compound from structurally similar pyridinecarboxamides?
Answer:
- IR spectroscopy : Strong absorption at ~2240 cm⁻¹ (C≡N stretch) and ~1680 cm⁻¹ (amide C=O) .
- 19F NMR : A single peak near δ -60 ppm for the -CF3 group .
- X-ray crystallography : Resolve the planar pyridine ring and amide bond geometry (analogous to ’s pivalamide derivatives) .
Advanced: What strategies mitigate challenges in scaling up synthesis for preclinical studies?
Answer:
- Flow chemistry : Use continuous reactors to improve yield and safety in amide coupling steps (as in ’s industrial methods) .
- Catalyst optimization : Screen Pd/Xantphos systems for efficient trifluoromethylation (refer to ’s halogenation protocols) .
- Crystallization control : Seed batches to isolate pure polymorphs (patent data in highlights crystalline form importance) .
Advanced: How can researchers validate the environmental impact of this compound in agrochemical applications?
Answer:
- Soil half-life studies : Monitor degradation under OECD 307 guidelines, tracking TFNA and TFNG residues ( ) .
- Ecotoxicology assays : Test aquatic toxicity (e.g., Daphnia magna LC50) and photodegradation rates (UV-Vis spectroscopy) .
- Field trials : Compare residue levels in crops (e.g., tea, spices in ) with regulatory thresholds .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
